molecular formula C14H10O4S2 B8411168 Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-

Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-

Cat. No.: B8411168
M. Wt: 306.4 g/mol
InChI Key: NGBBUFDTQZQCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]- is a useful research compound. Its molecular formula is C14H10O4S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4,8-dioxothieno[2,3-f][1]benzothiol-2-yl)ethyl acetate

InChI

InChI=1S/C14H10O4S2/c1-6(18-7(2)15)10-5-9-12(17)13-8(3-4-19-13)11(16)14(9)20-10/h3-6H,1-2H3

InChI Key

NGBBUFDTQZQCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(S1)C(=O)C3=C(C2=O)SC=C3)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (1.1 g, 13.6 mmol) was added to a solution of 10 (2.0 g, 7.4 mmol) in 1,2-dichloroethane (100 mL) and the mixture was refluxed for 4 h. After this time, the solution was poured into ice water. The organic layer was separated, washed with saturated NaHCO3 and water, dried, and evaporated. The residue was subjected to column chromatography (silica gel, C6H6) to give 11 as a yellow solid (mp 174-176° C.) in a 74% yield: IR (KBr) 1645, 1655, 1724 (C═O) cm−1; 1H NMR (CDCl3) δ 1.68 (d, J=6.6 Hz, 3H, CHCH3), 2.13 (s, 3H, COCH3), 6.10-6.17 (q, J=6.6 Hz, 1H, CH), 7.53 (s, 1H, H-3), 7.63 (d, J=5.1 Hz, 1H, H-7), 7.68 (d, J=5.1 Hz, 1H, H-6); 13C NMR (CDC3): δ 21.0 (C-2-COCH3), 22.0 (C-2-CHCH3), 67.4 (C-2-CH), 123.4 (C-3), 126.6 (C-7), 133.6 (C-6), 154.0 (C-2), 169.8 (C-2-C═O), 174.4×2 (C-4, C-8); MS m/z 306 (M+); Anal. (C14H10O4S2) C, H.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
74%

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